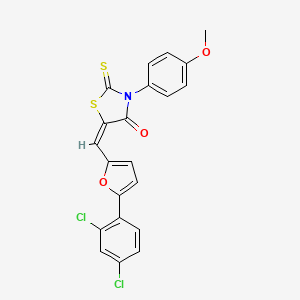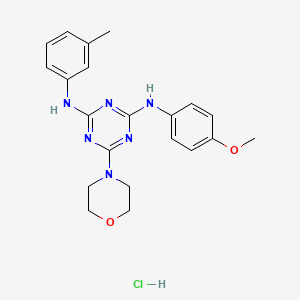
N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,3,5-triazine, which is a class of compounds known for their wide range of applications, including the production of herbicides and polymer photostabilisers . The compound also contains a morpholino group and methoxyphenyl and m-tolyl groups attached to the triazine ring.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the substituents, as well as steric effects. The triazine core is known to undergo reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Larvicidal Activity : Research on pyrimidine derivatives linked with morpholinophenyl groups, closely related to the compound of interest, has demonstrated significant larvicidal activity against certain larvae species. These compounds are synthesized and evaluated for their potential in controlling pest populations, indicating the chemical's usefulness in developing environmentally friendly pesticides (Gorle et al., 2016).
Material Science and Polymer Research
- Heat-resistant Polyamides : A derivative involving the triazine ring was used to synthesize new polyamides with exceptional heat resistance. This application showcases the compound's role in advancing materials science, specifically in creating polymers with improved thermal stability and flame retardancy, beneficial for various industrial applications (Dinari & Haghighi, 2017).
Environmental Science
- Pesticide Removal from Wastewater : Triazine derivatives have been studied for their ability to remove pesticides from wastewater, highlighting their potential use in environmental cleanup and pollution control. Such compounds can act as adsorbents to effectively reduce pesticide concentrations in contaminated water, offering a low-cost method for water purification (Boudesocque et al., 2008).
Advanced Materials and UV Protection
- UV Light Absorbing Derivatives : Certain triazine derivatives, including those with methoxyphenyl groups, have been synthesized for their potential as UV light absorbers. This research is crucial for developing new materials that can protect against UV radiation, with applications ranging from sunscreen formulations to protective coatings for materials exposed to sunlight (Jiang, Wang, & Li, 2008).
Wirkmechanismus
Target of Action
The primary target of the compound is Monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .
Mode of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound might interact with its target, MAO-A, in a similar manner, leading to changes in the enzyme’s activity.
Biochemical Pathways
The compound, by targeting MAO-A, affects the metabolic pathways of biogenic amines . These amines are involved in various physiological functions, including neurotransmission. By modulating the activity of MAO-A, the compound can influence these biochemical pathways and their downstream effects.
Eigenschaften
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2.ClH/c1-15-4-3-5-17(14-15)23-20-24-19(22-16-6-8-18(28-2)9-7-16)25-21(26-20)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQQZGUIOYHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)
![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)
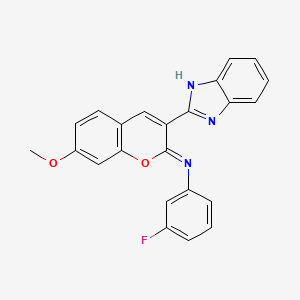
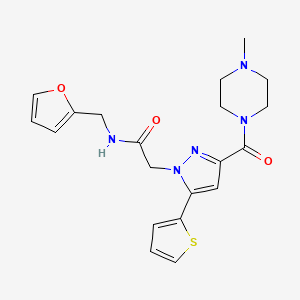
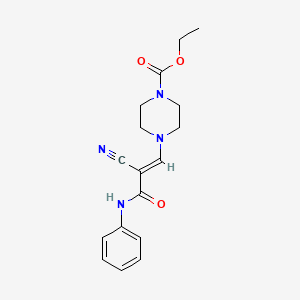
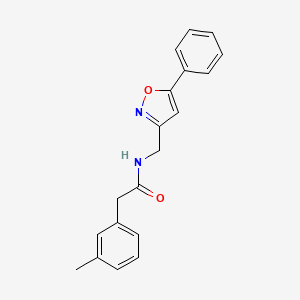
![3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2816483.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)
methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)
![3-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2816489.png)

